

Technical Support Center: Fungizone® & Cell Culture Contamination

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Compound of Interest

Compound Name: *Fungizone intravenous*

Cat. No.: *B13792117*

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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with fungal contamination in their cell cultures despite the use of Fungizone® (Amphotericin B).

Frequently Asked Questions (FAQs)

Q1: I'm using Fungizone® in my cell culture medium, but I still see fungal contamination. Why is it not working?

There are several potential reasons why Fungizone® may not be preventing fungal contamination in your cell cultures. These can be broadly categorized as issues with the antifungal agent itself, the nature of the contamination, or laboratory practices.

- **Incorrect Concentration:** The concentration of Fungizone® may be too low to be effective. The recommended preventative dose is typically between 0.25 and 2.5 µg/mL.[\[1\]](#)[\[2\]](#)
- **Degraded Fungizone®:** Amphotericin B, the active ingredient in Fungizone®, is sensitive to light and temperature. Improper storage or handling can lead to a loss of potency.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It is also reported to be stable for only about three days at 37°C, the standard cell culture incubation temperature.[\[7\]](#)
- **Resistant Fungal Species:** Not all fungi are susceptible to Amphotericin B.[\[8\]](#)[\[9\]](#) Some species, such as *Fusarium* sp. and *Pseudallescheria boydii*, are known to be resistant.[\[10\]](#)

Additionally, some strains of otherwise susceptible fungi, like certain *Candida* species, can develop resistance.[\[8\]](#)[\[9\]](#)[\[11\]](#)

- **Heavy Contamination Load:** Fungizone® is primarily a fungistatic agent at lower concentrations, meaning it inhibits fungal growth rather than killing the fungi.[\[12\]](#) If the initial contamination load is very high, the recommended preventative concentration may not be sufficient to control it.
- **Poor Aseptic Technique:** The most common source of contamination is a lapse in sterile technique.[\[13\]](#)[\[14\]](#) Fungizone® is a preventative measure, not a substitute for good laboratory practice.
- **Contaminated Reagents or Media:** One or more of your reagents, such as serum, or the base medium itself could be the source of the contamination.[\[12\]](#)[\[15\]](#)
- **Environmental Contamination:** Fungal spores are ubiquitous in the environment and can be introduced from the air, incubators, or other laboratory equipment.[\[12\]](#)[\[14\]](#)[\[16\]](#)

Q2: How can I tell if my culture is contaminated with fungi?

Fungal contamination can manifest in several ways:

- **Visual Inspection:** The culture medium may appear cloudy or turbid.[\[17\]](#)[\[18\]](#)[\[19\]](#) You might also observe fuzzy patches, which can be white, yellow, or black, floating in the medium or attached to the flask.[\[16\]](#)[\[20\]](#)
- **pH Changes:** Fungal contamination often leads to an increase in the pH of the medium, which, in media containing phenol red, will cause a color change to pink or purple.[\[13\]](#)[\[17\]](#)
- **Microscopic Examination:** Under a microscope, you may see long, filamentous structures called hyphae, or individual oval-shaped budding yeast cells.[\[13\]](#)[\[16\]](#)[\[21\]](#)

Q3: What is the correct way to prepare and store Fungizone®?

Proper preparation and storage are critical to maintaining the efficacy of Fungizone®.

- **Storage of Powder:** The lyophilized powder should be stored in a refrigerator and protected from light.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Reconstitution:** Reconstitute the powder with sterile water, not saline or other electrolyte solutions, as these can cause precipitation.[3]
- **Storage of Reconstituted Solution:** The reconstituted concentrate can be stored in the dark at room temperature for 24 hours or at refrigerator temperatures for up to a week.[3][4][5][6] For longer-term storage, it is recommended to store it frozen at -5°C to -20°C.[1]

Q4: Can I increase the concentration of Fungizone® to eliminate an existing contamination?

While higher concentrations of Fungizone® can be used to try and eliminate an existing contamination, this approach has its risks. Amphotericin B can be toxic to some cell lines, especially at higher doses.[1][21] It is crucial to determine the tolerance of your specific cell line to higher concentrations before attempting to treat a contaminated culture.[1] In many cases, it is advisable to discard the contaminated culture to prevent the spread of the fungi.[15][22]

Troubleshooting Guide

If you are experiencing persistent fungal contamination despite using Fungizone®, follow this step-by-step guide to identify and resolve the issue.

Step 1: Confirm Fungal Contamination

Before taking any other steps, confirm that the issue is indeed fungal contamination.

- **Visual and Microscopic Examination:** Look for the characteristic signs of fungal contamination as described in the FAQ section.
- **Incubate a Test Flask:** If you are unsure, incubate a flask of your complete medium (with Fungizone®) without cells at 37°C for a few days and observe for any signs of contamination.

Step 2: Review Fungizone® Usage and Preparation

Ensure that you are using Fungizone® correctly.

- **Check Concentration:** Verify that the final concentration of Fungizone® in your medium is within the recommended range (0.25-2.5 µg/mL).[1][2]

- **Verify Preparation and Storage:** Review your protocol for reconstituting and storing Fungizone® and compare it with the manufacturer's instructions. Ensure it is being protected from light and stored at the correct temperature.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Consider Stability:** Remember that Amphotericin B is only stable for about three days at 37°C.[\[7\]](#) If you are not changing your medium frequently enough, the antifungal may be degrading.

Step 3: Investigate the Source of Contamination

If you are confident that you are using Fungizone® correctly, the next step is to identify the source of the contamination.

- **Aseptic Technique:** Critically review your aseptic technique. It is often helpful to have another experienced researcher observe your technique.
- **Reagents and Media:** Test each component of your culture medium for contamination. This can be done by incubating aliquots of each reagent in a nutrient broth.
- **Laboratory Environment and Equipment:** Thoroughly clean and disinfect your biosafety cabinet, incubator (including the water pan), and any other equipment that comes into contact with your cell cultures.[\[14\]](#)[\[22\]](#)

Step 4: Take Corrective Actions

Based on your findings, take the following corrective actions:

- **Discard Contaminated Cultures:** It is generally recommended to discard any cultures that are confirmed to be contaminated to prevent further spread.[\[15\]](#)[\[22\]](#)
- **Thorough Decontamination:** Perform a thorough cleaning and disinfection of the entire cell culture area.
- **Use Fresh Reagents:** If you suspect that any of your reagents are contaminated, discard them and open fresh, sterile stocks.
- **Review and Reinforce Aseptic Technique:** Ensure that all personnel are following strict aseptic techniques.

Data Presentation

Parameter	Recommended Value/Condition	Source(s)
Preventative Concentration	0.25 - 2.5 µg/mL	[1][2]
Powder Storage	Refrigerated, protected from light	[3][4][5][6]
Reconstituted Concentrate Stability (Room Temp)	24 hours (in the dark)	[3][4][5][6]
Reconstituted Concentrate Stability (Refrigerated)	1 week (in the dark)	[3][4][5][6]
Long-term Storage of Reconstituted Solution	-5°C to -20°C	[1]
Stability at 37°C	Approximately 3 days	[7]

Experimental Protocols

Protocol 1: Testing for Contamination in Culture

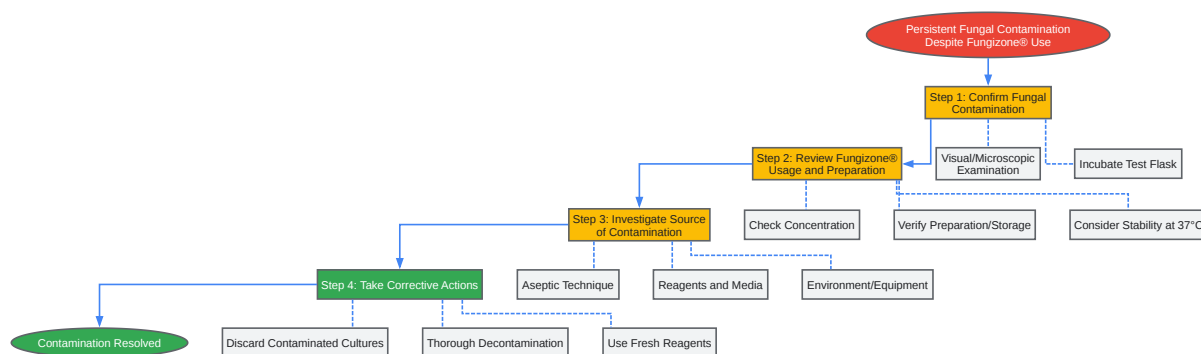
Reagents

- Label sterile culture tubes for each reagent to be tested (e.g., "Serum Lot X," "DMEM Lot Y," "Trypsin Lot Z").
- In a biosafety cabinet, add 5 mL of sterile nutrient broth to each tube.
- Add a small aliquot (e.g., 100 µL) of the reagent to be tested to the corresponding tube.
- Incubate the tubes at 37°C for 3-5 days.
- Observe the tubes daily for any signs of turbidity, which would indicate microbial growth.

Protocol 2: Determining the Cytotoxicity of Fungizone® on a Specific Cell Line

- Plate your cells at a consistent density in a multi-well plate (e.g., a 24-well plate).
- Prepare a series of your complete culture medium containing increasing concentrations of Fungizone® (e.g., 2.5 µg/mL, 5 µg/mL, 10 µg/mL, and a control with no Fungizone®).
- Replace the medium in the wells with the different Fungizone® concentrations.
- Incubate the plate under normal culture conditions.
- Observe the cells daily for signs of toxicity, such as changes in morphology, detachment, or a decrease in cell proliferation, compared to the control well. This will help you determine the maximum concentration of Fungizone® your cells can tolerate.^[1]

Visualizations



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Caption: Troubleshooting workflow for persistent fungal contamination.



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Caption: Mechanism of action of Fungizone® (Amphotericin B).

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